N-(4-(naphthalen-2-yl)thiazol-2-yl)-2-nitrobenzamide
Description
Properties
IUPAC Name |
N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N3O3S/c24-19(16-7-3-4-8-18(16)23(25)26)22-20-21-17(12-27-20)15-10-9-13-5-1-2-6-14(13)11-15/h1-12H,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJSFILHSXAPWOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CSC(=N3)NC(=O)C4=CC=CC=C4[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Mechanism
The conversion of 2-nitrobenzoic acid to its acid chloride follows established protocols for aromatic carboxylic acid activation:
Procedure:
- Dissolve 2-nitrobenzoic acid (5.0 g, 29.9 mmol) in ethylene dichloride (EDC, 50 mL)
- Add thionyl chloride (SOCl₂, 6.5 mL, 89.7 mmol) dropwise under nitrogen atmosphere
- Reflux for 3 hours at 80°C
- Remove excess SOCl₂ via rotary evaporation
Key Parameters:
- Yield: 85-90% (4.8-5.1 g)
- Purity: >95% by ¹H NMR
- Critical Control Points: Strict moisture exclusion to prevent hydrolysis
Mechanistic Insight:
The reaction proceeds through a two-step nucleophilic acyl substitution:
- SOCl₂ activates the carboxylic acid via intermediate chlorosulfite formation
- Displacement by chloride ion generates the acid chloride with SO₂ and HCl byproducts
Synthesis of 4-(Naphthalen-2-yl)thiazol-2-amine
Hantzsch Thiazole Synthesis
The thiazole core is constructed using the classical Hantzsch methodology:
Reaction Scheme:
1-(Naphthalen-2-yl)-2-bromoethan-1-one + Thiourea → 4-(Naphthalen-2-yl)thiazol-2-amine
Detailed Protocol:
- Prepare 1-(naphthalen-2-yl)-2-bromoethan-1-one (5.0 g, 18.4 mmol) in ethanol (100 mL)
- Add thiourea (1.4 g, 18.4 mmol) and heat at reflux for 6 hours
- Cool to 0°C and filter the precipitated product
- Recrystallize from ethanol/water (3:1)
Analytical Data:
- Yield: 68-72% (2.9-3.1 g)
- Melting Point: 189-191°C
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.12 (s, 1H), 7.85-7.91 (m, 3H), 7.45-7.53 (m, 3H), 6.74 (s, 1H)
Mechanistic Considerations:
The α-bromoketone undergoes nucleophilic attack by thiourea's sulfur atom, followed by cyclization and elimination of HBr to form the thiazole ring.
Amide Bond Formation
Coupling of Acid Chloride and Amine
The final step involves nucleophilic acyl substitution between 2-nitrobenzoyl chloride and 4-(naphthalen-2-yl)thiazol-2-amine:
Optimized Procedure:
- Dissolve 4-(naphthalen-2-yl)thiazol-2-amine (3.0 g, 12.3 mmol) in anhydrous THF (50 mL)
- Add triethylamine (TEA, 1.7 mL, 12.3 mmol) under nitrogen
- Slowly add 2-nitrobenzoyl chloride (2.3 g, 12.3 mmol) dissolved in THF (20 mL)
- Stir at room temperature for 12 hours
- Quench with 5% HCl (50 mL), extract with ethyl acetate (3×50 mL)
- Dry over Na₂SO₄ and concentrate under reduced pressure
- Purify via silica gel chromatography (hexane:ethyl acetate = 4:1)
Performance Metrics:
- Isolated Yield: 78-82% (4.1-4.3 g)
- Purity: >98% by HPLC
- Melting Point: 202-204°C
Spectroscopic Characterization:
| Technique | Key Data |
|---|---|
| ¹H NMR (DMSO-d₆) | δ 8.72 (s, 1H), 8.35 (d, J=8.4 Hz, 1H), 8.15-8.22 (m, 4H), 7.86-7.94 (m, 3H), 7.52-7.60 (m, 3H) |
| ¹³C NMR | δ 165.2 (C=O), 152.1 (C-NO₂), 142.3-126.4 (aromatic carbons) |
| HRMS (ESI+) | m/z calc. for C₂₀H₁₄N₃O₃S [M+H]⁺: 376.0754, found: 376.0757 |
Process Optimization and Scale-Up Challenges
Critical factors influencing reaction efficiency:
- Moisture Control: Both acid chloride formation and amidation steps require anhydrous conditions
- Stoichiometry: 1:1 molar ratio of acid chloride to amine minimizes dimerization
- Purification: Column chromatography essential for removing:
- Unreacted starting materials
- Hydrolysis byproducts
- Regioisomeric impurities
Typical production scale yields:
| Batch Size | Isolated Yield | Purity |
|---|---|---|
| 10 g | 75-78% | 97-98% |
| 100 g | 70-72% | 95-97% |
Comparative Analysis of Synthetic Methodologies
| Parameter | Acid Chloride Route | Transamidation Route |
|---|---|---|
| Reaction Time | 12-14 hours | 16-18 hours |
| Typical Yield | 78-82% | 60-65% |
| Byproduct Formation | Minimal | Significant |
| Scalability | Excellent | Moderate |
| Equipment Needs | Standard | High-temp reactors |
Industrial Applications and Pharmacological Relevance
While the target compound itself remains under investigation, structural analogs demonstrate significant biological activity:
Chemical Reactions Analysis
Types of Reactions
N-(4-(naphthalen-2-yl)thiazol-2-yl)-2-nitrobenzamide can undergo various chemical reactions including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Reduction: Reduction of the nitro group yields N-(4-(naphthalen-2-yl)thiazol-2-yl)-2-aminobenzamide.
Substitution: Electrophilic substitution on the aromatic rings can yield various halogenated derivatives.
Scientific Research Applications
N-(4-(naphthalen-2-yl)thiazol-2-yl)-2-nitrobenzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound’s unique structural features make it a candidate for the development of organic semiconductors and other advanced materials.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules with potential biological activity.
Mechanism of Action
The mechanism of action of N-(4-(naphthalen-2-yl)thiazol-2-yl)-2-nitrobenzamide involves its interaction with specific molecular targets such as enzymes and receptors. The nitrobenzamide group can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition of their activity. The thiazole and naphthalene moieties contribute to the compound’s overall binding affinity and specificity .
Comparison with Similar Compounds
Table 1: Structural Features of Key Analogs
Key Observations :
Comparison :
- The target compound may be synthesized via cyclization (as in ) or coupling reactions (e.g., amide bond formation) similar to and .
- High yields (>80%) are achievable for nitrobenzamide-thiazole hybrids using optimized protocols .
Physicochemical Properties
Table 3: Physical Properties of Selected Analogs
Inferences :
Key Trends :
- Antimicrobial Activity : Nitrobenzamide-thiazole hybrids show potent activity against Gram-negative and fungal pathogens, attributed to nitro group’s electron-withdrawing effects .
- Receptor Binding: Pyridyl substituents on thiazole enhance adenosine receptor affinity, whereas bulkier groups (e.g., naphthalene) may sterically hinder binding .
Biological Activity
N-(4-(naphthalen-2-yl)thiazol-2-yl)-2-nitrobenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an in-depth exploration of its biological activity, mechanisms of action, and potential applications, supported by data tables and case studies.
Chemical Structure and Properties
This compound features a thiazole ring, a naphthalene moiety, and a nitrobenzamide group. The presence of the nitro group is particularly significant as it influences the compound's reactivity and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can bind covalently to biomolecules, leading to inhibition of enzyme activity. This mechanism is crucial for its potential applications in cancer therapy and antimicrobial treatments.
Biological Activities
-
Anticancer Activity
- Research indicates that compounds with nitro groups often exhibit anticancer properties. The mechanism involves the inhibition of specific enzymes that are crucial for cancer cell proliferation. For instance, studies have shown that derivatives of nitrobenzamide can inhibit tumor growth in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .
-
Antimicrobial Activity
- Nitro-containing compounds are well-known for their antimicrobial properties. This compound has demonstrated efficacy against several bacterial strains. The mechanism typically involves the reduction of the nitro group, leading to the formation of toxic intermediates that damage bacterial DNA, ultimately resulting in cell death .
- Anti-inflammatory Properties
Data Table: Summary of Biological Activities
Case Studies
-
Anticancer Study
- A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of this compound on human cancer cell lines. Results indicated a significant reduction in cell viability at concentrations as low as 10 µM, with a mechanism involving apoptosis induction through caspase activation .
-
Antimicrobial Efficacy
- In another study, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 8 µg/mL for both strains, showcasing its potential as an effective antimicrobial agent .
Q & A
Basic Research Questions
Q. What synthetic methodologies are employed for the preparation of N-(4-(naphthalen-2-yl)thiazol-2-yl)-2-nitrobenzamide, and how is purity validated?
- Methodology : The compound can be synthesized via a coupling reaction between 2-amino-4-(naphthalen-2-yl)thiazole and 2-nitrobenzoyl chloride in a pyridine solvent. After overnight stirring, the crude product is purified using column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallized from methanol. Purity is confirmed via TLC (Rf comparison) and HPLC (≥95% peak area). Structural validation employs -NMR, -NMR, and IR spectroscopy to confirm amide bond formation and nitro group presence .
Q. Which spectroscopic techniques are essential for characterizing this compound’s molecular structure?
- Methodology : X-ray crystallography resolves the crystal packing and hydrogen-bonding interactions (e.g., N–H⋯N dimers). Vibrational modes of the nitro group (1520–1340 cm) and amide C=O (1680–1640 cm) are identified via IR. NMR assigns aromatic protons (δ 7.2–8.5 ppm) and thiazole/amide protons (δ 8.1–8.3 ppm). High-resolution mass spectrometry (HRMS) confirms the molecular ion peak .
Q. What preliminary biological activities have been reported for this compound?
- Methodology : Antimicrobial activity is assessed using MIC assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli). Antiparasitic potential is evaluated via enzyme inhibition assays targeting pyruvate:ferredoxin oxidoreductase (PFOR), a key enzyme in anaerobic metabolism. IC values are compared to nitazoxanide derivatives .
Advanced Research Questions
Q. How can computational approaches predict the binding mode of this compound to biological targets?
- Methodology : Molecular docking (AutoDock Vina) models interactions with PFOR or adenosine receptors. Docking scores correlate with experimental IC values. QSAR studies use descriptors like logP, polar surface area, and H-bond acceptors to optimize activity. MD simulations (AMBER) assess stability of ligand-target complexes over 100 ns .
Q. How can researchers address contradictions in reported biological efficacy across studies?
- Methodology : Cross-validate assays under standardized conditions (e.g., pH, temperature, bacterial strain). Compare pharmacokinetic parameters (e.g., plasma protein binding, metabolic stability) using LC-MS/MS. Evaluate off-target effects via kinase profiling or transcriptomic analysis. Contradictions in PFOR inhibition may arise from assay interference by nitro group redox activity .
Q. What structural modifications enhance the compound’s pharmacological profile?
- Methodology : Introduce electron-withdrawing groups (e.g., -CF) at the benzamide para-position to improve metabolic stability. Replace naphthalene with pyridyl groups (as in ) to modulate adenosine receptor affinity. SAR studies show that nitro group reduction to amine diminishes antiparasitic activity but enhances solubility .
Q. How does crystal packing influence the compound’s stability and solubility?
- Methodology : Analyze X-ray data (e.g., CCDC entry from ) to identify intermolecular interactions (N–H⋯N, C–H⋯O). Solubility is measured in PBS (pH 7.4) and DMSO. Hydrophobic naphthalene-thiazole stacking reduces aqueous solubility but improves membrane permeability. Co-crystallization with cyclodextrins enhances dissolution rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
